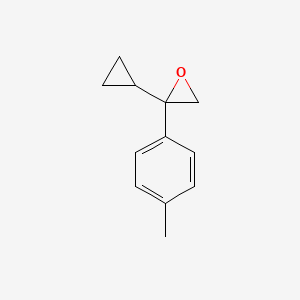
2-Cyclopropyl-2-(4-methylphenyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-2-(4-methylphenyl)oxirane is an organic compound with the molecular formula C12H14O. It belongs to the class of oxiranes, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a cyclopropyl group and a 4-methylphenyl group attached to the oxirane ring. Oxiranes are important intermediates in organic synthesis due to their high reactivity and ability to undergo various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Cyclopropyl-2-(4-methylphenyl)oxirane involves the epoxidation of alkenes. The Corey-Chaykovsky epoxidation is a notable method, where a sulfur ylide is used to convert an alkene to an epoxide . Another method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to oxidize alkenes to epoxides under mild conditions .
Industrial Production Methods
Industrial production of oxiranes, including this compound, often involves the use of large-scale epoxidation processes. These processes typically employ catalysts and optimized reaction conditions to achieve high yields and purity. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process .
化学反应分析
Types of Reactions
2-Cyclopropyl-2-(4-methylphenyl)oxirane can undergo various types of chemical reactions, including:
Ring-opening reactions: These reactions involve the cleavage of the oxirane ring, often catalyzed by acids, bases, or nucleophiles.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted products.
Common Reagents and Conditions
Acids and bases: Used as catalysts in ring-opening reactions.
Peracids: Employed in the epoxidation of alkenes to form oxiranes.
Nucleophiles: Such as amines and alcohols, used in substitution reactions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Substituted alcohols: Resulting from nucleophilic substitution reactions.
科学研究应用
2-Cyclopropyl-2-(4-methylphenyl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 2-Cyclopropyl-2-(4-methylphenyl)oxirane involves its high reactivity due to the strained three-membered oxirane ring. This strain makes the compound susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
相似化合物的比较
Similar Compounds
2-Cyclopropyloxirane: Similar structure but lacks the 4-methylphenyl group.
2-Cyclopropyl-2-methyloxirane: Similar structure with a methyl group instead of the 4-methylphenyl group.
Uniqueness
2-Cyclopropyl-2-(4-methylphenyl)oxirane is unique due to the presence of both the cyclopropyl and 4-methylphenyl groups, which can influence its reactivity and the types of reactions it undergoes.
属性
IUPAC Name |
2-cyclopropyl-2-(4-methylphenyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-2-4-10(5-3-9)12(8-13-12)11-6-7-11/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNIZNGDIUPWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














